2-[(2-Methyl-1-phenylpropyl)amino]ethan-1-ol
CAS No.:
Cat. No.: VC17789508
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2-Methyl-1-phenylpropyl)amino]ethan-1-ol -](/images/structure/VC17789508.png)
Specification
Molecular Formula | C12H19NO |
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Molecular Weight | 193.28 g/mol |
IUPAC Name | 2-[(2-methyl-1-phenylpropyl)amino]ethanol |
Standard InChI | InChI=1S/C12H19NO/c1-10(2)12(13-8-9-14)11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3 |
Standard InChI Key | WVLFCNVRTFNGMY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C1=CC=CC=C1)NCCO |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-[(2-Methyl-1-phenylpropyl)amino]ethan-1-ol belongs to the class of phenylpropylamine derivatives. Its molecular formula is inferred as C₁₃H₂₁NO based on its reported molar mass of 205.30 g/mol. The compound comprises a phenyl group attached to a branched alkyl chain, an amino group, and a terminal hydroxyl group. Key structural attributes include:
Property | Value/Description |
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Molecular Formula | C₁₃H₂₁NO |
Molar Mass | 205.30 g/mol |
Functional Groups | Amine, Alcohol |
Chiral Centers | 2 (at C2 and C1 of propyl chain) |
Stereochemistry | R/S configuration possible |
The presence of chiral centers necessitates careful stereochemical control during synthesis, as enantiomers may exhibit divergent biological activities.
Synthesis and Optimization
Synthetic Methodologies
The compound is synthesized via nucleophilic substitution reactions between 2-methyl isophthalic acid derivatives and primary amines. A representative protocol involves:
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Reactants: 2-Methyl isophthalic acid chloride and 2-amino-1-phenylpropane.
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Solvent: Toluene or tetrahydrofuran (THF).
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Conditions: Reflux at 80–110°C for 6–12 hours.
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Workup: Neutralization with aqueous sodium bicarbonate, followed by extraction and column chromatography.
Table 1: Synthesis Conditions and Yields
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
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Toluene | 110 | 12 | 38 |
THF | 80 | 6 | 89 |
The choice of solvent significantly impacts reaction efficiency, with THF favoring higher yields due to its polar aprotic nature, which stabilizes intermediates.
Molecular and Stereochemical Analysis
Stereochemical Implications
The compound’s two chiral centers (C1 and C2 of the propyl chain) give rise to four stereoisomers. Computational modeling suggests that the (R,R)-enantiomer exhibits optimal binding to beta-2 adrenergic receptors, which are critical for bronchodilation in asthma therapy.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorbance bands at 3300 cm⁻¹ (O–H stretch) and 1600 cm⁻¹ (N–H bend).
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NMR:
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¹H NMR (CDCl₃): δ 1.2 (d, 3H, CH₃), δ 2.8 (m, 1H, CH–NH), δ 3.6 (t, 2H, CH₂OH).
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¹³C NMR: δ 22.1 (CH₃), δ 55.3 (CH–NH), δ 63.8 (CH₂OH).
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Pharmacological Applications
Beta-Adrenergic Receptor Agonism
The compound’s primary mechanism involves binding to beta-2 adrenergic receptors, triggering cAMP-mediated relaxation of smooth muscle cells. This action underpins its potential in:
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Asthma Management: Mimicking drugs like albuterol, it could alleviate bronchoconstriction.
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Cardiovascular Support: Enhancing cardiac output via beta-1 receptor activation in the heart.
Table 2: Comparison with Established Beta-Agonists
Compound | Receptor Selectivity | Half-Life (h) | Clinical Use |
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2-[(2-Methyl-1-phenylpropyl)amino]ethan-1-ol | Beta-2 > Beta-1 | 4–6 | Preclinical research |
Albuterol | Beta-2 | 3–4 | Asthma |
Isoproterenol | Beta-1 = Beta-2 | 1–2 | Cardiac arrest |
The compound’s extended half-life suggests potential for once-daily dosing, a advantage over existing therapies.
Reactivity and Derivative Synthesis
Functional Group Transformations
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Esterification: The hydroxyl group reacts with acetic anhydride to form acetylated derivatives, enhancing lipophilicity for improved blood-brain barrier penetration.
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Alkylation: The amine undergoes quaternization with methyl iodide, producing cationic species with altered receptor affinity.
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Oxidation: Controlled oxidation converts the alcohol to a ketone, reducing polarity and modifying pharmacokinetics.
Future Research Directions
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Enantioselective Synthesis: Developing catalytic asymmetric methods to isolate the (R,R)-enantiomer.
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In Vivo Efficacy Studies: Evaluating bronchodilatory effects in animal models of asthma.
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Structure-Activity Relationships (SAR): Modifying the phenyl or alkyl groups to enhance receptor selectivity.
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